Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-
Description
The compound Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]- is a structurally complex benzamide derivative characterized by:
- A (1S)-configured chiral center at the propyl backbone.
- A 4-(2-aminocyclopropyl)phenoxy substituent at the 3-position of the propyl chain, introducing a strained cyclopropane ring with an amino group.
Properties
Molecular Formula |
C27H29N3O3 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[(2S)-4-[4-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C27H29N3O3/c28-24-17-23(24)20-11-13-22(14-12-20)33-16-15-25(30-26(31)21-9-5-2-6-10-21)27(32)29-18-19-7-3-1-4-8-19/h1-14,23-25H,15-18,28H2,(H,29,32)(H,30,31)/t23?,24?,25-/m0/s1 |
InChI Key |
IRXNZDLBTXVBDW-STEQJIOHSA-N |
Isomeric SMILES |
C1C(C1N)C2=CC=C(C=C2)OCC[C@@H](C(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)OCCC(C(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of 4-Vinylphenol
The cyclopropyl ring is constructed via a [2+1] cycloaddition using the Simmons-Smith reaction :
- Reagents : Diiodomethane (CH₂I₂), Zinc-Copper couple (Zn(Cu)).
- Conditions : Anhydrous ether, 0°C to reflux, under nitrogen.
- Mechanism :
$$
\text{CH}2\text{I}2 + \text{Zn} \rightarrow \text{ICH}2\text{ZnI} \xrightarrow{\text{4-Vinylphenol}} \text{Cyclopropane} + \text{ZnI}2
$$
Yields the 4-(2-iodocyclopropyl)phenol intermediate, which undergoes ammonia substitution to introduce the amine group.
Construction of the Chiral Propyl Backbone
Asymmetric Synthesis of (S)-3-Amino-1-hydroxypropane
Employ enantioselective catalytic hydrogenation :
Carbamate Formation with Benzyl Chloroformate
Protect the amine as a benzylcarbamate:
- Reagents : Benzyl chloroformate (Cbz-Cl), NaOH (1M).
- Conditions : 0°C to RT, dichloromethane, 2 h.
- Mechanism :
$$
\text{R-NH}_2 + \text{Cbz-Cl} \xrightarrow{\text{Base}} \text{R-NH-Cbz} + \text{HCl}
$$
Yield : 85–90% after column chromatography (SiO₂, Hexane:EtOAc 3:1).
Etherification and Amide Coupling
Williamson Ether Synthesis
Couple 4-(2-aminocyclopropyl)phenol with the chiral propyl backbone:
Benzamide Installation via Acyl Chloride
- Activation : Treat benzoic acid with thionyl chloride (SOCl₂) to form benzoyl chloride.
- Coupling : React with the free amine on the propyl chain:
Final Deprotection and Isolation
Cbz Group Removal
Hydrogenolysis of the benzylcarbamate:
Crystallization and Characterization
- Solvent System : Ethyl acetate/n-hexane (1:3).
- Melting Point : 158–160°C (DSC).
- HPLC Purity : >99% (C18 column, MeOH:H₂O 70:30).
- Optical Rotation : [α]D²⁵ = +12.5° (c = 1, CHCl₃).
Spectral Data and Structural Confirmation
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.42–1.55 | m | 2H | Cyclopropane CH₂ |
| 2.89–3.01 | m | 1H | Cyclopropane CH(NH₂) |
| 3.65–3.72 | dd (J=6.4, 14.2 Hz) | 1H | Chiral CH |
| 4.12–4.20 | t (J=5.8 Hz) | 2H | OCH₂ |
| 6.82–7.45 | m | 13H | Aromatic H |
| 8.12 | s | 1H | Amide NH |
High-Resolution Mass Spectrometry (HRMS)
Alternative Synthetic Routes and Optimization
Mitsunobu Reaction for Ether Formation
For enhanced stereocontrol:
Enzymatic Resolution for Enantiopurity
- Enzyme : Candida antarctica lipase B (CAL-B).
- Substrate : Racemic 3-aminopropanol.
- Yield : 48% (S)-enantiomer, >99% ee.
Industrial-Scale Considerations
Continuous Flow Synthesis
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 45 |
| E-factor | 32 | 18 |
| Solvent Volume (L/kg) | 120 | 65 |
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
The search results provide information about the chemical compound "Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-, hydrochloride (1:1)," including its chemical properties, related research, and potential applications. However, the primary application of this compound appears to be as a CDK2 inhibitor in cancer therapy .
Chemical Information
Basic Information
- CAS No: 1196053-11-8
- Chemical Name: BenzaMide, N-[(1S)-3-[4-(2-aMinocyclopropyl)phenoxy]-1-[[(phenylMethyl)aMino]carbonyl]propyl]-, hydrochloride (1:1)
- Molecular Formula:
- Molecular Weight: 480.01
Synonyms
CDK2 Inhibitor
- The compound is identified as a pyrazole, pyrimidine, and related derivative with anticancer effects .
- It functions as a CDK2 inhibitor . CDK2 (Cyclin-Dependent Kinase 2) is an enzyme that regulates the cell cycle and is often overexpressed in cancer cells, making it a target for cancer therapy .
Anticancer Activity
- Studies have explored derivatives of pyrazolo-pyrimidine analogs, including this compound, for antitumor activities .
- These derivatives have been tested on cancer cell lines such as MCF-7 and K-562 .
- The compound has demonstrated potent inhibitory activity against CDK2/cyclin E .
- Cytotoxicity studies suggest that the compound is non-toxic to normal cells .
SAR (Structure-Activity Relationship) Analysis
- The anticancer activity is influenced by substituents at positions 4 and 6 on the pyrazolo-pyrimidine scaffold .
- The incorporation of a benzofuran group at the 4th position shows superior activity compared to furan and thiophene substitutions .
- Halogen substitution patterns on phenyl rings significantly influence cytotoxic activity .
Effects on Cancer Cell Lines
- The compound induces cell cycle arrest and apoptosis in cancer cell lines .
- It has shown S phase arrest in Hela cells and G2/M phase arrest in MCF-7 and S phase arrest in HCT116 cells .
Molecular Docking Studies
- Molecular docking studies indicate that the compound fits well in the active sites of both CDK2 and CDK9, suggesting a mechanism for its action against cancer cells .
- The pyrazole-3-carboxamide group forms hydrogen bonds with the backbone residues Glu81 and Leu83 in the hinge area of CDK2, which is essential for CDK2 inhibition .
Pharmacokinetic Properties
Mechanism of Action
The mechanism of action of Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison of Selected Benzamide Derivatives
Key Findings from Comparative Studies
(i) Role of Acyl Chain Length vs. Rigid Groups
- Acyl Chain Length: In PCAF HAT inhibitors (Table 1), inhibitory activity (61–79%) was independent of acyl chain length (e.g., hexanoyl vs. hexadecanoyl) .
- Rigid Substituents: The target compound’s 2-aminocyclopropyl group introduces conformational rigidity, which may improve target selectivity compared to flexible acyl chains in compounds. Cyclopropane rings are known to enhance metabolic stability and binding affinity in drug design.
(ii) Carboxyphenyl vs. Phenoxy/Benzyl Groups
(iii) Chiral Center and Stereochemical Impact
- The (1S)-configuration in the target compound contrasts with racemic mixtures in many benzamide analogues. Chirality often dictates binding specificity; for example, (S)-enantiomers of protease inhibitors exhibit superior activity compared to (R)-forms.
Biological Activity
Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]- is a complex organic compound with significant biological activity. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties. The molecular weight of this compound is approximately 443.5 g/mol .
Biological Activity
Anticancer Properties
Research has indicated that benzamide derivatives can exhibit potent anticancer effects. A notable study highlighted the ability of certain benzamide compounds to inhibit androgen receptor (AR) coactivator interactions in prostate cancer (PCa) cells. For instance, compound 14d demonstrated an IC50 value of 16 nM, indicating strong antiproliferative activity against PCa cells by disrupting AR-mediated gene transcription . This suggests that benzamide derivatives may serve as promising therapeutic candidates in cancer treatment.
Mechanism of Action
The mechanism by which benzamide compounds exert their effects often involves the inhibition of specific protein interactions. In the case of the aforementioned compound, it was found to block the formation of the AR–PELP1 complex in LNCaP cells, a model for prostate cancer. This inhibition was confirmed through co-immunoprecipitation experiments, demonstrating that benzamides can effectively interfere with critical signaling pathways involved in cancer cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of benzamide derivatives is closely related to their structural features. A structure–activity relationship (SAR) study indicated that modifications to the side chains significantly influence the potency of these compounds. For example, variations in the functional groups attached to the benzamide core can enhance or diminish their biological efficacy .
Table 1: Summary of Biological Activities of Selected Benzamide Derivatives
| Compound | Activity Type | IC50 Value (nM) | Remarks |
|---|---|---|---|
| 14d | Anticancer | 16 | Potent inhibitor of AR–PELP1 interaction |
| 14s | Anticancer | 24 | Inhibits AR transactivation |
| 7a | Insecticidal | - | 100% larvicidal activity at 10 mg/L |
| 7h | Fungicidal | EC50 = 11.61 μg/mL | Effective against Botrytis cinereal |
The above table summarizes various studies demonstrating the diverse biological activities associated with different benzamide derivatives. The data reflects both anticancer and pesticidal activities, showcasing the versatility of these compounds.
Pesticidal Activity
In addition to their anticancer properties, certain benzamide derivatives have been explored for their pesticidal activities. A series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole have shown promising results in bioassays against mosquito larvae and fungi. For instance, compound 7a exhibited complete larvicidal activity at a concentration of 10 mg/L, while compound 7h displayed significant fungicidal activity against various fungal strains .
Q & A
Q. What synthetic strategies are recommended for constructing the benzamide core and its stereochemical centers?
The synthesis typically involves multi-step protocols:
- Core assembly : Start with coupling 2-aminocyclopropane derivatives to a phenolic intermediate (e.g., 4-(2-aminocyclopropyl)phenol) via nucleophilic aromatic substitution or Mitsunobu reactions .
- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis (e.g., tert-butyl carbamate protection for the (1S)-configured propyl chain, as seen in HIV-1 protease inhibitor syntheses) .
- Amide bond formation : Employ carbodiimide-based coupling agents (EDCI/HOBt) or boric acid-catalyzed amidations to link the benzylamine moiety .
- Purification : Use column chromatography or recrystallization to isolate stereoisomers, validated by chiral HPLC .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical techniques :
- HPLC/MS : Confirm molecular weight and detect impurities (e.g., residual solvents or diastereomers) .
- NMR : Assign stereochemistry via - and -NMR (e.g., coupling constants for cyclopropane protons) .
- X-ray crystallography : Resolve ambiguous stereochemistry if crystallization is feasible .
Q. What stability considerations are critical during storage and handling?
- Storage : Keep under inert gas (argon) at –20°C in amber vials to prevent oxidation of the aminocyclopropyl or benzylamide groups .
- Degradation pathways : Monitor for hydrolysis of the amide bond (pH-dependent) or cyclopropane ring-opening under acidic conditions .
- Stability testing : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Experimental variables : Control batch-to-batch variability (e.g., stereochemical purity) and assay conditions (e.g., buffer pH affecting solubility) .
- Mechanistic studies : Use isotopic labeling (e.g., -probes) to trace metabolic pathways or binding interactions .
- Cross-validation : Compare results across orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) .
Q. What strategies optimize reaction yields while maintaining stereochemical fidelity?
- Catalytic systems : Explore palladium-catalyzed cross-couplings for aryl ether formation, minimizing racemization .
- Solvent optimization : Use polar aprotic solvents (DMF, acetonitrile) for amide couplings to enhance reactivity .
- In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Docking simulations : Use Schrödinger Suite or AutoDock to predict interactions with target receptors (e.g., cyclopropane’s role in steric hindrance) .
- QSAR models : Corlate substituent effects (e.g., fluorination at benzamide positions) with activity data to prioritize synthetic targets .
- MD simulations : Assess conformational flexibility of the propyl linker in aqueous vs. membrane environments .
Q. What methodologies are recommended for studying metabolic stability and toxicity?
- In vitro assays :
- Microsomal stability : Use liver microsomes (human/rat) to measure CYP450-mediated degradation .
- Ames test : Screen for mutagenicity of the aminocyclopropyl group .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers for in vitro assays?
- Formulation aids : Use co-solvents (DMSO ≤1%) or cyclodextrin-based encapsulation .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the benzylamide moiety .
Q. What steps mitigate impurities from incomplete cyclopropane ring formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
